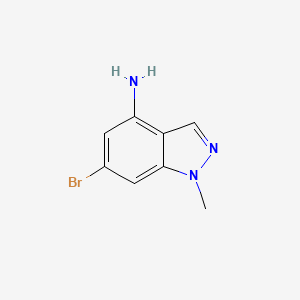

6-Bromo-1-methyl-1h-indazol-4-amine

Overview

Description

6-Bromo-1-methyl-1H-indazol-4-amine is a chemical compound with the molecular formula C8H8BrN3 . It is a derivative of indazole, a heterocyclic compound that is a part of many bioactive natural products and commercially available drugs .

Synthesis Analysis

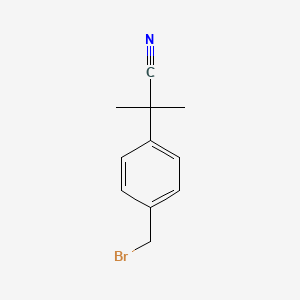

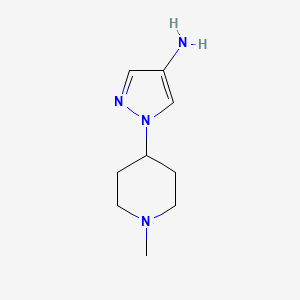

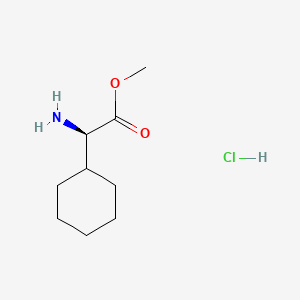

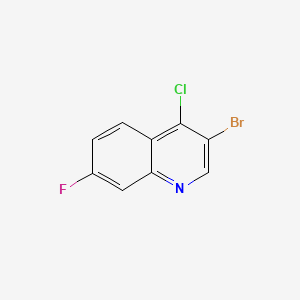

The synthesis of indazole derivatives, including 6-Bromo-1-methyl-1H-indazol-4-amine, often involves the use of diazo compounds and arynes in a 1,3-dipolar cycloaddition . A specific synthesis method for a similar compound, methyl 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylate, has been reported .Molecular Structure Analysis

The molecular structure of 6-Bromo-1-methyl-1H-indazol-4-amine consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The compound has a molecular weight of 226.07300 and a density of 1.76 .Mechanism of Action

While the specific mechanism of action for 6-Bromo-1-methyl-1H-indazol-4-amine is not explicitly stated in the literature, indazole derivatives have been found to exhibit a broad range of biological activities. For instance, 1H-indazole-4-amines have been found to inhibit both hIDO1 and hTDO by a mechanism involving direct coordination with the heme ferrous and ferric states .

Safety and Hazards

According to its safety data sheet, 6-Bromo-1-methyl-1H-indazol-4-amine is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Protective measures include wearing protective gloves, clothing, and eye/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

Indazole derivatives, including 6-Bromo-1-methyl-1H-indazol-4-amine, have shown a broad range of biological activities, making them promising candidates for the development of new drugs . Future research could focus on exploring the potential applications of these compounds in treating various diseases, as well as optimizing their synthesis methods for large-scale production .

properties

IUPAC Name |

6-bromo-1-methylindazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN3/c1-12-8-3-5(9)2-7(10)6(8)4-11-12/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXCSMEJMVWFFDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC(=CC(=C2C=N1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-1-methyl-1h-indazol-4-amine | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(Cyclopropylmethoxy)-6-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B598630.png)

![tert-Butyl (5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methylcarbamate](/img/structure/B598634.png)

![2,7-Diazaspiro[4.4]nonan-1-one](/img/structure/B598639.png)

![6-(Trifluoromethyl)thiazolo[4,5-b]pyridine-2-thiol](/img/structure/B598641.png)

![ethyl 5-benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B598643.png)

![7-Oxa-1-azaspiro[3.5]nonane](/img/structure/B598647.png)